5-AMINO-4-(4-FLUOROPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE
Overview
Description
5-AMINO-4-(4-FLUOROPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-(4-FLUOROPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-4-(4-FLUOROPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
5-AMINO-4-(4-FLUOROPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-AMINO-4-(4-FLUOROPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
- 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one
Uniqueness
5-AMINO-4-(4-FLUOROPHENYL)-7-(4-PYRIDINYL)-2,3,4,7-TETRAHYDROTHIENO[3,2-B]PYRIDINE-6-CARBONITRILE 1,1-DIOXIDE is unique due to its specific structural features, such as the thieno[3,2-b]pyridine core and the presence of both amino and nitrile functional groups
Properties
IUPAC Name |
5-amino-4-(4-fluorophenyl)-1,1-dioxo-7-pyridin-4-yl-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-13-1-3-14(4-2-13)24-16-7-10-27(25,26)18(16)17(15(11-21)19(24)22)12-5-8-23-9-6-12/h1-6,8-9,17H,7,10,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTTVONRPRWVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1N(C(=C(C2C3=CC=NC=C3)C#N)N)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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